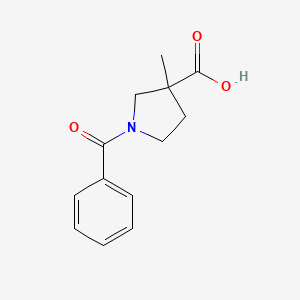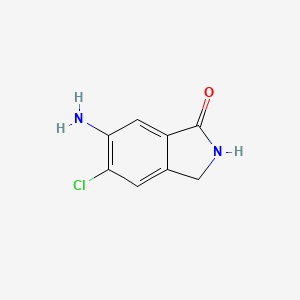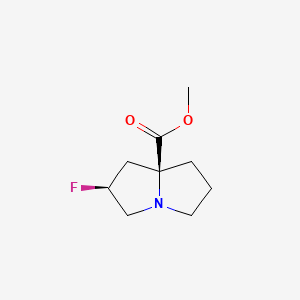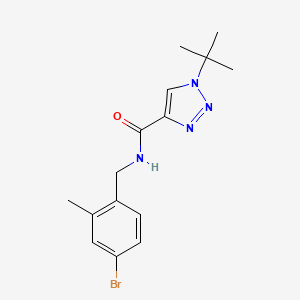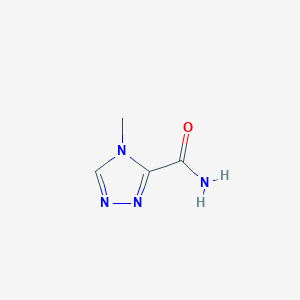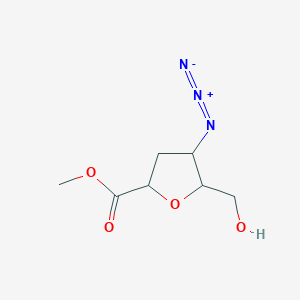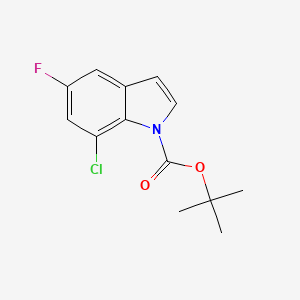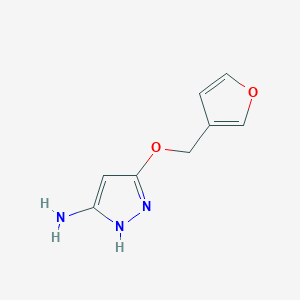
Src Optimal Peptide Substrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Src Optimal Peptide Substrate is a highly specific substrate for the Src family of tyrosine kinases. It is used primarily to measure the activity of Src kinases, which play a crucial role in various cellular processes, including growth, differentiation, and survival . The compound is characterized by its sequence, Ala-Glu-Glu-Glu-Ile-Tyr-Gly-Glu-Phe-Glu-Ala-Lys-Lys-Lys-Lys, and is available as a lyophilized powder .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Src Optimal Peptide Substrate involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized for storage .
Analyse Chemischer Reaktionen
Types of Reactions: Src Optimal Peptide Substrate primarily undergoes phosphorylation reactions catalyzed by Src kinases. This phosphorylation occurs at the tyrosine residue within the peptide sequence .
Common Reagents and Conditions: The phosphorylation reaction typically requires ATP as a phosphate donor and the presence of active Src kinase. The reaction is carried out in a buffered solution, often at physiological pH and temperature .
Major Products Formed: The major product of the phosphorylation reaction is the phosphorylated form of this compound, which can be detected and quantified using various biochemical assays .
Wissenschaftliche Forschungsanwendungen
Src Optimal Peptide Substrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Src Optimal Peptide Substrate involves its recognition and binding by Src kinases. The kinase catalyzes the transfer of a phosphate group from ATP to the tyrosine residue of the peptide substrate. This phosphorylation event is crucial for the activation and regulation of Src kinase signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Src Optimal Peptide Substrate is unique in its high specificity for Src kinases. Similar compounds include:
LYNtide: An optimal peptide substrate for Lyn tyrosine kinase, another member of the Src family.
CIYKYY: A peptide substrate used as an inhibitor of c-Src kinase.
PKC pseudo-substrate-based inhibitors: These are used to inhibit protein kinase C, another kinase with similar regulatory mechanisms.
This compound stands out due to its high specificity and efficiency in measuring Src kinase activity, making it a valuable tool in both basic and applied research .
Eigenschaften
Molekularformel |
C81H127N19O27 |
|---|---|
Molekulargewicht |
1799.0 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C81H127N19O27/c1-5-44(2)67(100-78(123)57(31-36-66(111)112)95-77(122)56(30-35-65(109)110)94-76(121)55(29-34-64(107)108)90-68(113)45(3)86)80(125)99-59(42-48-23-25-49(101)26-24-48)70(115)87-43-61(102)89-53(27-32-62(103)104)75(120)98-60(41-47-17-7-6-8-18-47)79(124)96-54(28-33-63(105)106)71(116)88-46(4)69(114)91-50(19-9-13-37-82)72(117)92-51(20-10-14-38-83)73(118)93-52(21-11-15-39-84)74(119)97-58(81(126)127)22-12-16-40-85/h6-8,17-18,23-26,44-46,50-60,67,101H,5,9-16,19-22,27-43,82-86H2,1-4H3,(H,87,115)(H,88,116)(H,89,102)(H,90,113)(H,91,114)(H,92,117)(H,93,118)(H,94,121)(H,95,122)(H,96,124)(H,97,119)(H,98,120)(H,99,125)(H,100,123)(H,103,104)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,126,127)/t44-,45-,46-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,67-/m0/s1 |
InChI-Schlüssel |
GOYOFKFQGBSBHI-IQHBYITESA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene](/img/structure/B13911327.png)
![2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile](/img/structure/B13911332.png)
